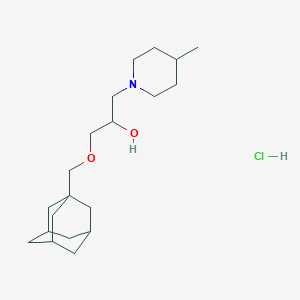

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

Description

This compound (CAS RN: 1189703-40-9) is a hydrochloride salt featuring a 1-adamantylmethoxy group and a 4-methylpiperidin-1-yl substituent attached to a propan-2-ol backbone. Its molecular formula is C₂₀H₃₆ClNO₂, with an average mass of 357.963 Da and a monoisotopic mass of 357.243457 Da . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

1-(1-adamantylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2.ClH/c1-15-2-4-21(5-3-15)12-19(22)13-23-14-20-9-16-6-17(10-20)8-18(7-16)11-20;/h15-19,22H,2-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINBPGKDLLFLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Applications

- CNS Disorders : The compound shows promise in treating central nervous system disorders due to its interaction with neurotransmitter systems. Studies indicate that it may modulate the activity of dopamine and norepinephrine transporters, which are crucial for conditions like depression and anxiety .

- Metabolic Disorders : There is evidence suggesting that compounds similar to this one can inhibit 11β-hydroxysteroid dehydrogenase type 1, potentially aiding in the treatment of metabolic syndrome, type 2 diabetes, and obesity . This inhibition can help regulate cortisol levels, thus improving insulin sensitivity and reducing fat accumulation.

- Antimicrobial Activity : Initial studies have indicated that derivatives of adamantane compounds possess antimicrobial properties. The structure of 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride may enhance its effectiveness against various bacterial strains .

Synthesis and Structural Variations

The synthesis of this compound involves several steps that can be optimized for yield and purity. Variations in the piperidine moiety or the adamantane core can lead to derivatives with altered biological activities. For instance, modifications at the nitrogen atom or the methoxy group can influence receptor binding affinities and selectivity .

Case Study 1: CNS Activity

A study involving a series of compounds based on the adamantane framework demonstrated significant binding affinity to dopamine transporters. These findings suggest that this compound could be developed as a novel treatment for psychiatric disorders .

Case Study 2: Metabolic Regulation

Research on similar compounds indicated their potential in managing metabolic disorders by inhibiting key enzymes involved in steroid metabolism. The implications for treating obesity and insulin resistance were particularly noted, suggesting a pathway for clinical trials focused on metabolic health .

Mechanism of Action

The mechanism involves interaction with molecular targets, potentially acting on:

Receptors: : Binding to specific receptors in biological systems.

Pathways: : Influencing pathways involved in cellular processes.

Comparison with Similar Compounds

1-[4-(1-Adamantyl)phenoxy]-3-(piperidin-1-yl)propan-2-ol Hydrochloride

- Structure: Replaces the adamantylmethoxy group with a 4-(adamantan-1-yl)phenoxy moiety and uses a non-methylated piperidine.

- Molecular Formula: C₂₄H₃₅ClNO₂

- Absence of the 4-methyl group on piperidine reduces steric hindrance, which may affect binding affinity .

1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride

- Structure : Substitutes piperidine with 4-methylpiperazine and exists as a dihydrochloride salt.

- Molecular Formula : C₂₅H₃₉Cl₂N₂O₂

- Key Differences: The piperazine ring introduces two protonatable nitrogen atoms, enhancing solubility and ionic interactions.

1-((Adamantan-1-yl)methoxy)-3-(tert-butylamino)propan-2-ol Hydrochloride

3-(Adamantan-1-yl)-4-methyl-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

- Structure : Incorporates a trifluoromethylphenyl-piperazine-triazole scaffold alongside adamantane.

- Key Differences :

Structural and Pharmacological Comparison Table

*Calculated based on molecular formula.

Pharmacological Implications

- Adamantane Role : The adamantane group in all compounds enhances membrane permeability due to its lipophilic nature, a feature critical for central nervous system (CNS) drug candidates .

- Heterocycle Impact :

- Salt Form : Hydrochloride salts improve solubility but require careful pH balancing to avoid precipitation in biological systems .

Biological Activity

The compound 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a derivative of adamantane, a well-known structure in medicinal chemistry due to its unique three-dimensional shape and ability to interact with biological targets. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 255.81 g/mol. The adamantane core contributes to its lipophilicity and potential central nervous system penetration.

Research indicates that compounds with adamantane structures often exhibit interactions with various biological targets, including enzymes and receptors. For instance, derivatives have shown inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme involved in cortisol metabolism. This inhibition can lead to potential therapeutic effects in conditions like obesity and diabetes .

Anticancer Activity

Studies have demonstrated that adamantane derivatives can possess anticancer properties. For example, compounds similar to This compound have shown efficacy against triple-negative breast cancer (TNBC) cells by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity through the inhibition of soluble epoxide hydrolase (sEH). This action may be linked to its ability to modulate inflammatory pathways and reduce oxidative stress by scavenging reactive oxygen species (ROS) .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest favorable pharmacokinetic properties due to the adamantane moiety's ability to enhance membrane permeability.

Study 1: Inhibition of 11β-HSD1

A study involving HEK293 cells demonstrated that adamantane derivatives exhibited IC50 values in the range of 50–60 nM against 11β-HSD1. The structure–activity relationship (SAR) indicated that modifications to the substituents on the adamantane core could enhance inhibitory potency .

| Compound | IC50 (nM) | Notes |

|---|---|---|

| Compound 3 | 60 | High potency against 11β-HSD1 |

| Compound 4 | 50 | Selective over 11β-HSD2 |

Study 2: Antiproliferative Activity

In vitro studies on various cancer cell lines showed that derivatives similar to the target compound could significantly reduce cell viability through apoptosis induction mechanisms. The results highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

- Answer : The synthesis involves multi-step organic reactions, typically starting with functionalization of the adamantane core (e.g., alkylation or etherification) followed by coupling with the piperidine-propanol moiety. Key steps include:

- Adamantane activation : Use of bromine or iodine for halogenation to introduce reactive sites .

- Etherification : Nucleophilic substitution (SN2) between adamantane derivatives and propanol intermediates under inert conditions (e.g., dry THF, NaH as base) .

- Piperidine coupling : Amine alkylation or reductive amination to attach the 4-methylpiperidine group .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for high-temperature stability) and stoichiometric ratios (1:1.2 for limiting reagents) to improve yields (typically 60-75%) .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

- Answer :

- X-ray crystallography : Resolves 3D conformation, including adamantane rigidity and piperidine ring chair/boat configurations (e.g., dihedral angles of 78–79° between aromatic and heterocyclic groups) .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., adamantane methoxy protons at δ 3.4–3.6 ppm; piperidine methyl at δ 1.2 ppm) .

- HPLC-MS : Validates purity (>95%) and detects byproducts (e.g., unreacted intermediates) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Answer :

- Antiviral assays : Plaque reduction neutralization tests (PRNT) against enveloped viruses (e.g., Ebola pseudotypes) to assess IC₅₀ values .

- Cytotoxicity profiling : MTT assays on HEK-293 or Vero cells to determine selectivity indices (SI = CC₅₀/IC₅₀) .

- Enzyme inhibition : Fluorescence-based assays targeting viral polymerases (e.g., Ebola VP30/VP35) or host proteases (e.g., TMPRSS2) .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in bioactivity data across studies?

- Answer : Discrepancies in antiviral/antimicrobial efficacy (e.g., IC₅₀ ranging from 0.5–10 µM) may arise from:

- Steric hindrance : Replace the 4-methylpiperidine group with smaller substituents (e.g., 3,5-dimethylpiperidine) to improve target binding .

- Hydrophilicity adjustments : Introduce polar groups (e.g., hydroxyls) on the adamantane core to enhance solubility while retaining membrane permeability .

- SAR studies : Synthesize analogs with modified propanol chain lengths and compare binding affinities via surface plasmon resonance (SPR) .

Q. What computational strategies predict interactions with viral or cellular targets?

- Answer :

- Molecular docking : Use AutoDock Vina to model adamantane-propanol interactions with viral glycoproteins (e.g., Ebola GP1) or host receptors (e.g., ACE2). Focus on hydrophobic pockets accommodating adamantane .

- MD simulations : GROMACS-based simulations (100 ns) assess stability of ligand-target complexes; analyze RMSD (<2 Å) and binding free energies (MM-PBSA) .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at the propanol oxygen) using Schrödinger Phase .

Q. How can pharmacokinetic challenges (e.g., poor solubility) be addressed without compromising bioactivity?

- Answer :

- Salt formation : Replace hydrochloride with mesylate or citrate salts to improve aqueous solubility (>5 mg/mL in PBS) .

- Nanocarrier systems : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability; test release kinetics via dialysis .

- Prodrug design : Esterify the hydroxyl group to increase logP; hydrolyze in vivo via esterases .

Data Analysis and Reproducibility

Q. What statistical approaches validate reproducibility in dose-response studies?

- Answer :

- Hill slope analysis : Fit dose-response curves (GraphPad Prism) to confirm consistent EC₅₀ values across replicates (CV < 15%) .

- ANOVA with post-hoc tests : Compare biological activity between batches (p < 0.05 threshold) .

- QC thresholds : Reject batches with purity <95% (HPLC) or NMR integration errors >5% .

Q. How should researchers interpret conflicting cytotoxicity data in different cell lines?

- Answer :

- Cell-specific metabolism : Test in hepatocyte (HepG2) vs. renal (HEK-293) lines to assess organ toxicity .

- Apoptosis assays : Use Annexin V/PI staining to differentiate necrotic vs. apoptotic mechanisms .

- CYP450 inhibition screening : Identify metabolic interactions causing cell-line variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.